molecular formula C20H20N4O6S B8180689 PF-9363

PF-9363

货号: B8180689
分子量: 444.5 g/mol
InChI 键: VNSQFPFWUAZOTQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PF-9363,也称为CTx-648,是第一类强效且高度选择性的赖氨酸乙酰转移酶KAT6A和KAT6B抑制剂。这些酶在组蛋白蛋白的乙酰化中起着至关重要的作用,这是基因表达调控的关键过程。 This compound在癌症研究中显示出巨大的潜力,特别是在治疗雌激素受体阳性乳腺癌方面 .

准备方法

合成路线和反应条件: PF-9363源于苯并异噁唑系列。合成涉及多个步骤,包括苯并异噁唑核的形成以及随后引入增强其对KAT6A和KAT6B抑制活性的官能团。 具体的合成路线和反应条件是专有的,并在科学文献中详细介绍 .

工业生产方法: this compound的工业生产涉及使用优化的反应条件进行大规模合成,以确保高收率和纯度。 该化合物通常以固体形式生产,可溶解在二甲基亚砜中用于实验使用 .

化学反应分析

反应类型: PF-9363主要进行取代反应,其中引入或修饰特定的官能团以增强其生物活性。 在标准实验室条件下,它通常不会进行氧化或还原反应 .

常用试剂和条件: this compound的合成涉及使用各种试剂,包括有机溶剂、催化剂和保护基。 反应条件被仔细控制,以确保获得所需的高纯度产物 .

主要形成的产物: this compound合成形成的主要产物是具有对KAT6A和KAT6B强抑制活性的苯并异噁唑衍生物。 该化合物进一步纯化和表征以确认其结构和活性 .

科学研究应用

Efficacy in ER+ Breast Cancer Models

PF-9363 has demonstrated substantial anti-tumor activity in estrogen receptor-positive (ER+) breast cancer models. In vivo studies revealed that treatment with this compound resulted in significant tumor growth inhibition. The compound was particularly effective against tumors that were resistant to endocrine therapy, suggesting its potential as a therapeutic option for challenging breast cancer cases .

Key Findings:

  • Tumor Growth Inhibition: this compound effectively reduced tumor volume in patient-derived xenograft models.
  • Mechanistic Insights: Treatment led to downregulation of genes involved in estrogen signaling and cell cycle progression, correlating with decreased RNA polymerase II binding .

Applications in Acute Myeloid Leukemia

In AML, this compound has been shown to enhance therapeutic efficacy when used alongside other treatments. Its ability to target KAT7 alongside KAT6A and KAT6B provides a novel approach to tackle the complexities of this malignancy.

Overcoming Resistance

Studies indicate that this compound can overcome both genetic and non-genetic resistance mechanisms associated with Menin inhibition. This is particularly relevant for patients with MLL-fusion leukemia, where resistance to current therapies poses a significant challenge .

Clinical Implications:

  • Combination Therapy: The use of this compound in combination with other agents may improve outcomes for patients who exhibit resistance to standard treatments.
  • Target Validation: In vivo studies have validated its role as an effective therapeutic agent against AML cell lines .

Data Tables

Study Cancer Type Model Used Key Findings
Study 1ER+ Breast CancerPatient-derived xenograftsSignificant tumor growth inhibition; effective against endocrine-resistant models
Study 2Acute Myeloid LeukemiaAML cell lines (e.g., MOLM-13)Overcomes resistance to Menin inhibitors; enhances therapeutic efficacy

作用机制

PF-9363通过选择性抑制KAT6A和KAT6B的酶活性发挥作用。这些酶负责组蛋白H3在赖氨酸23处的乙酰化(H3K23Ac),这种修饰在基因表达的调节中起着至关重要的作用。 通过抑制KAT6A和KAT6B,this compound导致参与雌激素受体通路、细胞周期和干细胞维持的基因下调 . 这导致在雌激素受体阳性乳腺癌模型中抑制肿瘤生长 .

相似化合物的比较

与MYST家族赖氨酸乙酰转移酶的其他抑制剂相比,PF-9363在针对KAT6A和KAT6B方面具有高度选择性和效力。类似的化合物包括其他MYST家族成员的抑制剂,如KAT7、KAT5和KAT8。 this compound因其对KAT6A和KAT6B的特定靶向而脱颖而出,使其成为癌症研究中宝贵的工具 .

类似化合物列表:
  • KAT7抑制剂
  • KAT5抑制剂
  • KAT8抑制剂

生物活性

PF-9363, also known as CTx-648, is a selective and orally bioavailable inhibitor targeting the histone lysine acetyltransferases KAT6A and KAT6B. These enzymes play significant roles in various biological processes, including transcription regulation, cell-cycle progression, and stem cell development. KAT6A, in particular, has been implicated in oncogenesis across multiple cancer types, notably breast cancer where it is often overexpressed. The development of this compound represents a promising therapeutic strategy for treating estrogen receptor-positive (ER+) breast cancer, especially in cases resistant to conventional endocrine therapies.

This compound functions by inhibiting the enzymatic activity of KAT6A and KAT6B, leading to a decrease in acetylation of histone H3 at lysine 23 (H3K23Ac). This inhibition results in altered gene expression profiles that suppress tumor growth. Specifically, studies have demonstrated that this compound reduces RNA Polymerase II binding to target genes involved in estrogen signaling and cell cycle regulation, thereby exerting its anti-tumor effects .

In Vitro Studies

In vitro assays have shown that treatment with this compound leads to significant reductions in cell proliferation across various breast cancer cell lines. For instance:

  • Cell Proliferation Assays : Cells treated with 25 nM or 2.5 µM this compound exhibited marked decreases in viable cell counts compared to controls treated with DMSO .
  • Gene Expression Profiling : RNA-seq analyses revealed downregulation of genes associated with the estrogen receptor pathway and other oncogenic pathways following this compound treatment .

In Vivo Efficacy

Preclinical studies utilizing patient-derived xenograft (PDX) models of ER+ breast cancer have shown that this compound effectively inhibits tumor growth. Notably, it demonstrated potent anti-tumor activity even in models exhibiting resistance to endocrine therapy .

Study TypeTreatmentResults
In Vitro25 nM this compoundSignificant reduction in cell proliferation
In VivoPDX ModelsTumor growth inhibition observed
Gene ExpressionRNA-seqDownregulation of estrogen signaling genes

Case Study 1: ER+ Breast Cancer Model

In a recent study, researchers evaluated the effects of this compound on ER+ breast cancer models with KAT6A amplification. The results indicated that treatment with this compound led to:

  • Tumor Size Reduction : A significant decrease in tumor volume was observed after 28 days of treatment.
  • Biomarker Changes : Alterations in H3K23Ac levels correlated with reduced expression of genes involved in the cell cycle and stem cell maintenance .

Case Study 2: Combination Therapy

Another study explored the synergistic effects of this compound when combined with VTP50469, another therapeutic agent. The combination therapy exhibited enhanced efficacy compared to either drug alone, suggesting a potential avenue for improving treatment outcomes in resistant breast cancer cases .

属性

IUPAC Name

2,6-dimethoxy-N-[4-methoxy-6-(pyrazol-1-ylmethyl)-1,2-benzoxazol-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O6S/c1-27-14-6-4-7-15(28-2)19(14)31(25,26)23-20-18-16(29-3)10-13(11-17(18)30-22-20)12-24-9-5-8-21-24/h4-11H,12H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSQFPFWUAZOTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)S(=O)(=O)NC2=NOC3=C2C(=CC(=C3)CN4C=CC=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。